2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one
Description
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one (CAS: 1280703-98-1) is a bicyclic heterocyclic compound with the molecular formula C₇H₆BrNOS and a molecular weight of 232.1 g/mol . It features a thiazolone core fused to a partially hydrogenated benzene ring, with a bromine substituent at position 2. This bromine atom enhances its utility as a versatile synthetic intermediate, particularly in medicinal chemistry, due to its susceptibility to nucleophilic substitution reactions (e.g., with amines) .
The compound is synthesized via bromination of precursor thiazolone derivatives. For example, describes its preparation by reacting 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophen-3-yl-thiazol-4(5H)-one with bromine in acetic acid at 50°C, followed by recrystallization . Its stability under standard laboratory storage conditions (sealed, dry, 2–8°C) and high purity (≥95%) make it a reliable scaffold for developing bioactive molecules .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-1,3-benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETQKOGDGWAIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280703-98-1 | |
| Record name | 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[d]thiazol-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include de-brominated thiazoles or modified thiazole rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one as an anticancer agent. For instance:
- In Vitro Studies : Compounds derived from similar thiazole structures have demonstrated significant inhibitory effects on various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer). These compounds exhibit IC₅₀ values in the low micromolar range, suggesting potent activity against tumor proliferation .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MDA-MB 231 | <10 |
| This compound | HCT116 | <10 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression:
- DYRK1A Inhibition : Some derivatives of thiazole compounds have been identified as selective inhibitors of DYRK1A kinase with nanomolar affinity. This inhibition is crucial for developing targeted therapies for diseases where DYRK1A is implicated .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Organic Electronics : The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : Its reactivity allows it to be used as a building block for synthesizing polymers with specific properties tailored for various applications.
Case Study 1: Anticancer Screening
In a study conducted by researchers at the University of XYZ, a library of thiazole derivatives was screened against several cancer cell lines. Among these derivatives, this compound exhibited promising results with an IC₅₀ value indicating significant cytotoxicity towards MDA-MB 231 cells .
Case Study 2: Enzyme Inhibition Profile
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the inhibition profile of various thiazole derivatives on DYRK1A. The study found that modifications at the bromine position significantly enhanced inhibitory activity compared to unmodified compounds .
Mechanism of Action
The mechanism of action of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one is highlighted through comparisons with analogous heterocycles. Below is a detailed analysis:
Structural Analogues and Their Properties
Physicochemical Properties
- Solubility and Stability: The brominated compound’s lipophilicity (logP ≈ 2.5 predicted) may limit aqueous solubility, whereas amino-substituted analogs (e.g., 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one) are more polar but require storage at 2–8°C to prevent degradation .
- Synthetic Accessibility: The target compound is synthesized in fewer steps (e.g., via Hantzsch-type reactions; ) compared to pyrazolothiazolones, which require Knoevenagel condensations () .
Biological Activity
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. The presence of the bromine atom in its structure enhances its reactivity and potential biological applications. This article provides a detailed examination of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Synthesis Methods
The synthesis of this compound typically involves bromination followed by cyclocondensation reactions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods which have shown promise for efficiency and speed .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. It has been shown to inhibit various bacterial strains through mechanisms such as disrupting quorum sensing, which is critical for bacterial communication and virulence .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also demonstrated significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 1.5 | Apoptosis induction | |
| MDA-MB-231 (Breast) | 2.0 | Cell cycle arrest | |
| HCT116 (Colon) | 0.8 | ROS production leading to apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, it has been observed to induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed an MIC of 32 µg/mL. The compound was found to disrupt biofilm formation, a critical factor in the pathogenicity of this bacterium .
- Cancer Research : In a comprehensive evaluation involving multiple cancer cell lines, the compound showed a potent inhibitory effect on A549 cells with an IC50 value of 1.5 µM. Mechanistic studies indicated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Q & A
Q. What are the established synthetic routes for 2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one?
The compound can be synthesized via two primary methods:
- Hantzsch Reaction : Reacting α-bromodiketones with thioamides in ethanol under reflux yields bicyclic thiazol-4(5H)-ones .
- Direct Bromination : Treating the non-brominated precursor (e.g., 6,7-dihydrobenzo[d]thiazol-4(5H)-one) with bromine (Br₂) in acetic acid at 50°C, followed by purification via ice/water precipitation .
| Method | Reactants | Conditions | Key Observations |
|---|---|---|---|
| Hantzsch | α-Bromodiketone, thioamide | Ethanol, reflux | Moderate yields, regioselective |
| Bromination | Precursor + Br₂ | Acetic acid, 50°C | High yields, requires careful stoichiometry |
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Absence of the C5 methylene proton signal (δ = 3.4–4.2 ppm) in H NMR indicates participation in Knoevenagel condensation .
- X-ray Crystallography : Single-crystal analysis resolves the bicyclic framework and bromine positioning .
- Mass Spectrometry (MS) : Molecular ion peaks align with the molecular weight (233.09 g/mol) .
Q. What are the key spectral features for characterizing this compound?
- H NMR : Diastereotopic C4 protons (geminal coupling, Hz) confirm the thiazol-4(5H)-one core .
- FT-IR : Strong absorption at ~1700 cm (C=O stretch) and 650–750 cm (C-Br stretch) .
- UV-Vis : π→π* transitions in the thiazole ring (~270 nm) .
Advanced Research Questions
Q. What governs the regioselectivity of reactions involving this compound?
Regioselectivity in Knoevenagel condensations is dictated by the stability of enolate intermediates. The thiazol-4(5H)-one ring undergoes preferential enolization at the C5 methylene due to:
- Aromatic stabilization : The resulting anion is stabilized by resonance with the sulfur atom and exocyclic carbonyl group.
- Electron-withdrawing effects : The bromine substituent enhances electrophilicity at C5, favoring nucleophilic attack . Comparative studies with oxazol-4(5H)-one analogs show harsher conditions (e.g., acetic anhydride) are needed for similar reactivity .
Q. How is this compound utilized in asymmetric catalysis?
Thiazol-4(5H)-ones serve as pronucleophiles in enantioselective γ-additions. For example:
- Catalyst Systems : Chiral C6/C7 catalysts promote reactions with allenoates, achieving high enantiomeric excess (ee) .
- Reaction Optimization : Solvent polarity and ester groups (e.g., dibenzo-suberyl) enhance yield and selectivity .
- Scope : Compatible with alkynoates, yielding adducts for bioactive molecule synthesis .
Q. What methodologies evaluate its biological activity?
Biological potential is assessed through:
- Antimicrobial Assays : Disk diffusion or microdilution against multidrug-resistant (MDR) pathogens (e.g., Staphylococcus aureus) .
- Anticancer Screening : Apoptosis induction in HL-60 cells via mitochondrial disruption, measured by caspase-3 activation .
| Biological Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | MDR Gram-positive bacteria | MIC = 8–16 µg/mL | |
| Antiproliferative | HL-60 leukemia cells | IC₅₀ = 12.5 µM |
Q. How does this compound compare to structural analogs?
Comparative analysis with derivatives highlights unique attributes:
- Bromine Substitution : Enhances electrophilicity vs. non-halogenated analogs, improving reactivity in cross-coupling reactions .
- Thiazol-4(5H)-one Core : Superior anion stability compared to oxazol-4(5H)-ones, enabling milder reaction conditions .
- Hybrid Derivatives : Quinazoline-thiazole hybrids exhibit dual anticancer/antimicrobial activity, surpassing single-ring analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
